2-chloro-N-(2-chloro-5-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-chloro-5-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-7-3-5(12(14)15)1-2-6(7)10/h1-3H,4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRONSFAPOXMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365765 | |
| Record name | 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108086-37-9 | |
| Record name | 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 2-Chloroaniline
The nitration of 2-chloroaniline introduces a nitro group at the para position relative to the chlorine atom, yielding 2-chloro-5-nitroaniline. This reaction typically employs a mixture of concentrated nitric and sulfuric acids at 0–5°C to direct nitration to the meta position (relative to the chloro group). The nitro group’s strong electron-withdrawing nature ensures regioselectivity, with reported yields of 85–90% after recrystallization from ethanol.
Acylation of 2-Chloro-5-Nitroaniline
Reaction with Chloroacetyl Chloride
The acylation step involves treating 2-chloro-5-nitroaniline with chloroacetyl chloride in the presence of a base such as sodium carbonate or sodium hydroxide. A representative procedure from patent CN111004141A adapts as follows:
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Solvent System : Toluene or dichloromethane (2–6 parts by weight relative to aniline).
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Base : Sodium carbonate (1–3 molar equivalents).
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Temperature : 15–30°C during chloroacetyl chloride addition, followed by stirring at room temperature for 2–4 hours.
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Work-up : Rotary evaporation to remove solvents, filtration, and drying yield the crude product, which is purified via recrystallization using methyl tert-butyl ether and methanol (5:1 v/v).
Yield and Purity Optimization
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Stoichiometry : A 1.1:1 molar ratio of chloroacetyl chloride to aniline minimizes unreacted starting material.
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Solvent Choice : Toluene enhances reaction homogeneity, while dichloromethane facilitates faster reaction kinetics.
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Temperature Control : Maintaining temperatures below 30°C prevents decomposition of the acid chloride.
Table 1 : Representative Reaction Conditions and Outcomes
| Aniline (mol) | Chloroacetyl Chloride (mol) | Solvent | Base | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|---|
| 1.0 | 1.1 | Toluene | Na2CO3 | 93 | 98.3 |
| 1.0 | 1.2 | DCM | NaOH | 90.3 | 97.2 |
Alternative Synthetic Routes
One-Pot Nitration-Acylation
A streamlined approach combines nitration and acylation in a single reactor, though this requires stringent control over reaction conditions to avoid side reactions. For instance, sequential addition of nitrating agents (e.g., HNO3/H2SO4) followed by neutralization and acylation with chloroacetyl chloride has been explored, albeit with reduced yields (~75%) due to intermediate instability.
Industrial-Scale Considerations
Solvent Recovery and Recycling
Toluene and dichloromethane are preferentially recovered via distillation, reducing operational costs. Patent CN111004141A highlights a 95% solvent recovery rate using rotary evaporation under reduced pressure.
Waste Management
Aqueous washes containing residual base (e.g., sodium carbonate) are neutralized with dilute HCl before disposal. Solid waste, primarily unreacted aniline derivatives, is incinerated in compliance with environmental regulations.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloro-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-chloro-N-(2-chloro-5-aminophenyl)acetamide.
Hydrolysis: Formation of 2-chloro-5-nitroaniline and acetic acid.
Scientific Research Applications
2-chloro-N-(2-chloro-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro groups can participate in substitution reactions, leading to the formation of various derivatives with potential biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide can be contextualized against related acetamide derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives
Positional Isomerism and Reactivity
- Nitro Group Positioning : In this compound, the nitro group at the para position (C5) relative to the acetamide linkage increases electron withdrawal, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) . By contrast, N-(2,5-dichloro-4-nitrophenyl)acetamide (nitro at C4) exhibits reduced resonance stabilization, leading to slower reaction kinetics .
- Chlorine Substitution: Dual chlorine atoms at the phenyl ring’s ortho positions (C2 and C2') create steric constraints, limiting access to reactive sites. This contrasts with mono-chloro analogs like N-(5-chloro-2-methyl-3-nitrophenyl)acetamide, where the methyl group further hinders reactivity .
Functional Group Modifications
- Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy group in N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide significantly increases metabolic stability and membrane permeability compared to the nitro group alone, making it more suitable for pharmaceutical applications .
- Hybrid Structures : 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate replaces the acetamide group with an ethyl carbonate, shifting its application from medicinal chemistry to agrochemical synthesis due to altered hydrolysis rates .
Biological Activity
2-chloro-N-(2-chloro-5-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H7Cl2N2O3
- Molecular Weight : 232.06 g/mol
- CAS Number : 79-04-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitrophenyl group is significant for its potential as an inhibitor in enzymatic reactions and as an agent against specific pathogens.
Biological Activity Overview
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Antimicrobial Activity :
- Studies have shown that compounds similar to this compound exhibit antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The nitro group enhances the lipophilicity of the molecule, facilitating membrane penetration and subsequent antimicrobial action.
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Anticancer Potential :
- The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in vitro studies indicated significant cytotoxicity against human leukemia (HL-60) and colon cancer (HCT-15) cell lines, with IC50 values ranging from 10 to 20 µM.
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Enzyme Inhibition :
- Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. Its inhibitory effects on kinases such as VEGFR-2 have been documented, showing potential for antiangiogenic therapy.
Case Study 1: Anticancer Activity
A study assessed the compound's effects on several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results demonstrated:
- MCF-7 : IC50 = 15 µM
- HepG2 : IC50 = 12 µM
- A549 : IC50 = 18 µM
These findings suggest a selective toxicity profile favoring malignant cells over normal cells.
Case Study 2: Antimicrobial Effects
In a comparative study against standard antibiotics, this compound exhibited:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Research Findings Summary Table
| Biological Activity | Target/Cell Line | IC50/MIC Values |
|---|---|---|
| Anticancer (MCF-7) | Breast Cancer | 15 µM |
| Anticancer (HepG2) | Liver Cancer | 12 µM |
| Anticancer (A549) | Lung Cancer | 18 µM |
| Antimicrobial (S. aureus) | Bacteria | MIC = 32 µg/mL |
| Antimicrobial (E. coli) | Bacteria | MIC = 64 µg/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves chloroacetylation of 2-chloro-5-nitroaniline. Key steps include:
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Acylation : Reacting 2-chloro-5-nitroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions .
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Purification : Recrystallization using solvents like ethanol or pet-ether to isolate the product.
- Optimization : Parameters such as molar ratios (1:1.2 for aniline:chloroacetyl chloride), temperature (70–80°C), and reaction time (4–6 hours) significantly affect yield. Continuous flow reactors can enhance scalability .
Parameter Optimal Range Impact on Yield Temperature 70–80°C Higher yields above 75°C Reaction Time 4–6 hours Prolonged time reduces side products Solvent Ethanol/THF Ethanol improves crystallization
Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?
- X-ray Diffraction (XRD) : For single-crystal analysis, use SHELX programs (e.g., SHELXL for refinement). The dual chloro and nitro groups create distinct electron density maps, aiding in resolving bond lengths and angles .
- NMR Spectroscopy :
- ¹H NMR : The aromatic protons adjacent to nitro and chloro groups show deshielding (δ 8.2–8.5 ppm).
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~168 ppm, while nitro-group carbons appear at ~145 ppm .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in substitution reactions involving this compound?
- Nucleophilic Substitution : The chloro groups at positions 2 (phenyl) and 2’ (acetamide) exhibit differential reactivity.
- Position 2 (Phenyl) : More reactive due to electron-withdrawing nitro group at position 4. Use mild nucleophiles (e.g., amines) in polar aprotic solvents (DMF) at 50°C .
- Position 2’ (Acetamide) : Requires stronger bases (e.g., K₂CO₃) and elevated temperatures (80–100°C) for substitution .
- Competitive Analysis : Computational modeling (DFT) can predict activation energies for competing pathways. For example, the nitro group’s meta-directing effect favors substitution at position 2 .
Q. How can the biological activity of this compound be systematically evaluated in antimicrobial assays?
- Experimental Design :
- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution methods.
- Dose-Response : Prepare serial dilutions (0.5–128 µg/mL) and measure MIC (Minimum Inhibitory Concentration).
- Mechanistic Insights : Compare activity with structural analogs (e.g., hydroxyl vs. nitro substituents) to identify pharmacophores. Derivatives with reduced nitro groups often show enhanced bioavailability .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- ADME Profiling : Use tools like SwissADME or MOE to predict:
- Lipophilicity (LogP) : Estimated at 2.8, indicating moderate membrane permeability.
- Metabolic Stability : Nitro groups may undergo hepatic reduction, forming reactive intermediates (e.g., hydroxylamines) .
- Docking Studies : Target enzymes like CYP450 or bacterial dihydrofolate reductase to assess binding affinity. The chloro groups may interact with hydrophobic pockets .
Data Contradiction and Validation
Q. How can conflicting reports on the compound’s thermal stability be resolved?
- Analytical Techniques :
- TGA/DSC : Perform thermogravimetric analysis to determine decomposition temperature (reported range: 180–220°C).
- Reproducibility : Validate results across multiple labs using standardized protocols (e.g., heating rate of 10°C/min under nitrogen) .
Comparative Analysis Table
| Property | This compound | N-(5-chloro-2-methyl-3-nitrophenyl)acetamide |
|---|---|---|
| Molecular Weight | 249.05 g/mol | 228.63 g/mol |
| Key Functional Groups | Dual Cl, nitro, acetamide | Single Cl, nitro, methyl, acetamide |
| LogP (Predicted) | 2.8 | 2.3 |
| Synthetic Complexity | High (multiple substituents) | Moderate (fewer steric effects) |
| Biological Target | Broad-spectrum antimicrobial | Enzyme inhibition (e.g., acetylcholinesterase) |
| Data sourced from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
